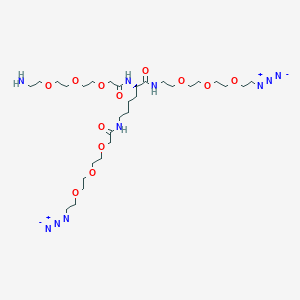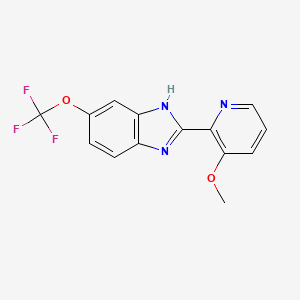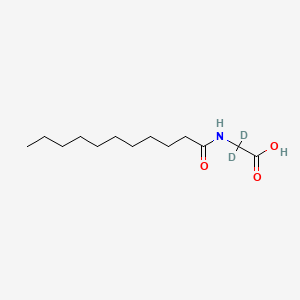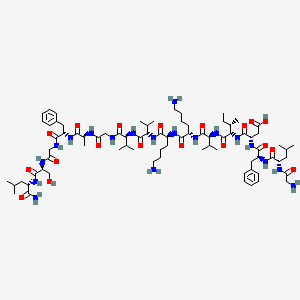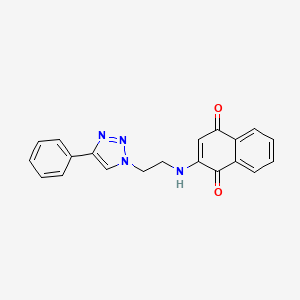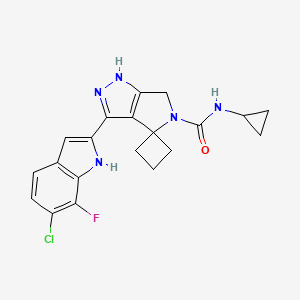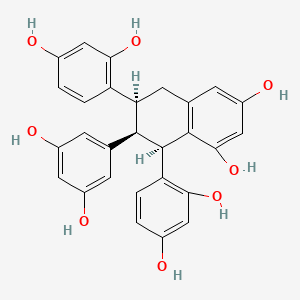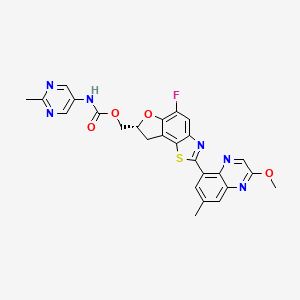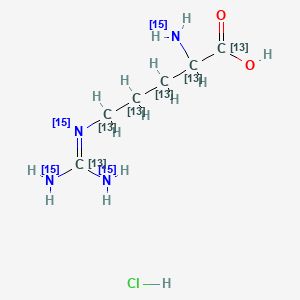
Arginine-13C6,15N4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine-13C6,15N4 (hydrochloride) is a stable isotope-labeled derivative of arginine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including metabolic studies and protein quantification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-13C6,15N4 (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the arginine molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotopes .
Industrial Production Methods
Industrial production of Arginine-13C6,15N4 (hydrochloride) is carried out using advanced techniques such as stable isotope labeling with amino acids in cell culture (SILAC). This method allows for the efficient incorporation of isotopes into proteins of living cells, followed by mass spectrometry for identification and quantification .
Análisis De Reacciones Químicas
Types of Reactions
Arginine-13C6,15N4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of arginine to nitric oxide and citrulline.
Reduction: Arginine can be reduced to form other amino acid derivatives.
Substitution: The amino group in arginine can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include nitric oxide, citrulline, and various amino acid derivatives. These products are crucial for studying metabolic pathways and protein functions .
Aplicaciones Científicas De Investigación
Arginine-13C6,15N4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of arginine in biochemical pathways.
Biology: Employed in proteomics for protein quantification and identification using mass spectrometry.
Medicine: Utilized in clinical research to study the role of arginine in nitric oxide production and its effects on cardiovascular health.
Industry: Applied in the development of pharmaceuticals and nutraceuticals to enhance the efficacy and safety of arginine-based products .
Mecanismo De Acción
The mechanism of action of Arginine-13C6,15N4 (hydrochloride) involves its role as a precursor for nitric oxide synthesis. Nitric oxide is a potent vasodilator that plays a critical role in regulating blood flow and pressure. The labeled isotopes allow for precise tracking of arginine’s metabolic pathways and interactions with molecular targets such as nitric oxide synthase .
Comparación Con Compuestos Similares
Similar Compounds
- L-Arginine-13C6 hydrochloride
- L-Arginine-15N4 hydrochloride
- L-Lysine-13C6,15N2 hydrochloride
Uniqueness
Arginine-13C6,15N4 (hydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides enhanced sensitivity and accuracy in metabolic studies and protein quantification compared to single-labeled compounds .
Propiedades
Fórmula molecular |
C6H15ClN4O2 |
|---|---|
Peso molecular |
220.59 g/mol |
Nombre IUPAC |
2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |
Clave InChI |
KWTQSFXGGICVPE-GEJXSVJKSA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
